molecular formula C18H20N4O3S B4512989 N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide

N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B4512989
M. Wt: 372.4 g/mol
InChI Key: CTLRECHCOIRIAT-UHFFFAOYSA-N
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Description

The synthesis and investigation of acetamide derivatives, including those with complex molecular frameworks similar to "N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide," are of significant interest in the field of medicinal chemistry and materials science. These compounds are explored for their diverse biological activities and potential applications in drug development and other scientific areas.

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step reactions, including condensation, acetylation, and cyclization processes. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by additional steps to refine and elucidate the final product through spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13(23)14-3-2-4-15(11-14)19-17(24)12-22-18(25)6-5-16(20-22)21-7-9-26-10-8-21/h2-6,11H,7-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLRECHCOIRIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
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N-(3-acetylphenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide

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